In-Depth Technical Guide: Physical and Chemical Profiling of 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic Acid
In-Depth Technical Guide: Physical and Chemical Profiling of 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic Acid
Executive Summary & Core Rationale
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks that can accelerate hit-to-lead optimization. 1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid (CAS: 1184133-19-4) has emerged as a highly versatile small-molecule scaffold[1]. The pyrazole core is a privileged motif in medicinal chemistry, known for its robust metabolic stability and favorable hydrogen-bonding profile. By functionalizing the N1 position with a 3-methoxypropyl chain, this specific building block achieves a delicate balance between lipophilicity and aqueous solubility, making it an ideal precursor for synthesizing advanced agrochemicals and pharmaceutical candidates[2][3].
This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, chemical reactivity, and validated synthetic workflows associated with this molecule.
Molecular Architecture & Physicochemical Properties
Understanding the physicochemical parameters of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality & Impact |
| CAS Number | 1184133-19-4 | Unique identifier for sourcing high-purity reagents[1][4]. |
| Molecular Formula | C8H12N2O3 | Defines the atomic composition and mass. |
| Molecular Weight | 184.19 g/mol | Low MW ensures downstream products remain well within Lipinski's Rule of 5[4]. |
| LogP | 0.6178 | Indicates excellent aqueous solubility while retaining sufficient lipophilicity for membrane permeability[4]. |
| TPSA | 64.35 Ų | Ideal for oral bioavailability; well below the 140 Ų threshold[4]. |
| H-Bond Acceptors | 4 | Facilitates target protein interactions (via pyrazole nitrogens, ether oxygen, and carbonyl)[4]. |
| Rotatable Bonds | 5 | The methoxypropyl tail provides conformational flexibility to adapt to binding pockets[4]. |
Expertise & Causality Insight: The LogP of 0.6178 is particularly noteworthy. Unlike highly lipophilic alkyl chains (e.g., butyl or pentyl groups), the ether oxygen in the 3-methoxypropyl tail acts as a hydrogen bond acceptor, significantly lowering the LogP. This prevents the final drug candidate from suffering from poor solubility or non-specific protein binding—common pitfalls in late-stage drug development.
Chemical Reactivity & Synthetic Utility
The utility of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid lies in its trifunctional nature:
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The Carboxylic Acid (C4 Position): This is the primary synthetic handle, readily undergoing amide coupling or esterification. However, because the pyrazole ring is an electron-rich heterocycle, it can subtly affect the electrophilicity of the activated carbonyl. Therefore, highly efficient coupling reagents like HATU are preferred over standard EDC/HOBt to prevent incomplete reactions and minimize byproducts like N-acylisourea[3][5].
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The Pyrazole Core: Provides a rigid, planar aromatic system that is highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes).
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The Methoxypropyl Tail: The ether linkage is chemically stable under standard physiological and synthetic conditions (resisting both mild acids and bases), ensuring the integrity of the scaffold during multi-step syntheses.
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocol for amide coupling is designed as a self-validating system . This means the workflow includes built-in quality control (QC) checkpoints to verify success before proceeding to the next step, preventing the waste of expensive amine building blocks.
Protocol: Self-Validating Amide Coupling via HATU Activation
Objective: Synthesize a pyrazole-4-carboxamide derivative using 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid and a primary amine.
Materials:
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1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)
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Primary Amine (1.1 equiv)
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HATU (1.2 equiv)
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N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Pre-Activation: Dissolve 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
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Base Addition: Add DIPEA (3.0 equiv) to the solution.
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Causality: The excess base ensures complete deprotonation of the carboxylic acid, maximizing its nucleophilicity for the subsequent reaction with HATU.
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Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15 minutes.
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Self-Validation Checkpoint (Critical): Take a 5 µL aliquot of the reaction mixture, quench it in 95 µL of acetonitrile/water (1:1), and analyze via LC-MS.
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Expected Result: You must observe the mass corresponding to the OAt-active ester intermediate. If unreacted acid remains, extend the activation time by 15 minutes. Do not proceed until activation is >95% complete.
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Amine Addition: Once the active ester is confirmed, add the primary amine (1.1 equiv) dropwise. Stir for 2–4 hours at room temperature.
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Quenching and Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.
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Causality: The basic wash removes unreacted acid and acidic byproducts (like HOAt), while the acidic wash removes unreacted amine and excess DIPEA.
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Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude pyrazole-4-carboxamide.
Mechanistic Visualizations
Fig 1. Self-validating synthetic workflow for amide coupling.
Fig 2. Impact of structural motifs on ADME properties.
References
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Title: Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors | Source: mdpi.com | URL: [Link]
